molecular formula C12H11N3 B3031914 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile CAS No. 861207-98-9

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile

Cat. No.: B3031914
CAS No.: 861207-98-9
M. Wt: 197.24 g/mol
InChI Key: WJIPEXLQAXPWGG-UHFFFAOYSA-N
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Description

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups and a nitrile group attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of 2,5-dimethylpyrrole with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution with nicotinonitrile .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
  • 5-methoxy-3-(pyrrolidin-1-yl)methyl-1H-indole
  • 5-nitro-3-(pyrrolidin-1-yl)methyl-1H-indole

Uniqueness

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is unique due to its combination of a pyrrole ring with a nicotinonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-3-4-10(2)15(9)12-6-5-11(7-13)8-14-12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIPEXLQAXPWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397136
Record name 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861207-98-9
Record name 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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